[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid
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Overview
Description
Scientific Research Applications
Immunotropic Activities and Derivative Synthesis
[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid derivatives exhibit significant immunotropic activity, primarily when integrated with thietane cycles. The synthesis process involves complex reactions, leading to the creation of salts and hydrazides of (benzimidazolyl-2-thio)acetic acids containing thietane cycles. These derivatives show potential in the field of immunology due to their distinct chemical structure and properties (Khaliullin et al., 2004).
Cyclization and Structural Studies
The compound also plays a crucial role in cyclization processes, especially in forming substituted thiazolo [3, 2-a] benzimidazol-3 (2H)-one. These cyclizations yield isomers with specific structures, essential for various chemical and pharmaceutical applications. The process and the conditions under which these cyclizations occur are critical for the resulting isomer's formation and its subsequent applications (Tanaka et al., 1981).
Anticancer and Antiinflammatory Properties
Benzimidazole-2-thione derivatives, closely related to this compound, have demonstrated broad-spectrum biological activities. Notably, anti-inflammatory properties are significant, making these compounds vital in the medical field for developing new therapeutic agents. The synthesis process involves several steps and the molecular docking experiments conducted on these derivatives provide insights into their interaction with biological enzymes, further supporting their potential as antiinflammatory agents (Ganji & Agrawal, 2020).
Antioxidant Properties
This compound derivatives are also recognized for their pronounced antioxidant activity. Their ability to combat oxidative stress makes them valuable in various applications, including the stabilization of pharmaceuticals and potential therapeutic applications for diseases caused by oxidative stress (Chornous et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound [(1-Isopropyl-1H-benzimidazol-2-yl)thio]-acetic acid are currently unknown. It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological effects .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities .
Properties
IUPAC Name |
2-(1-propan-2-ylbenzimidazol-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)14-10-6-4-3-5-9(10)13-12(14)17-7-11(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKGHDGASHHCPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.